4'-Azetidinomethyl-2-methoxybenzophenone

Descripción

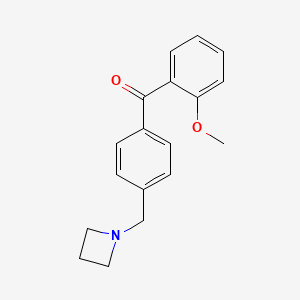

4'-Azetidinomethyl-2-methoxybenzophenone is a benzophenone derivative featuring a 2-methoxy group on the aromatic ring and a 4'-azetidinomethyl substituent. The azetidine ring—a four-membered heterocycle containing one nitrogen atom—introduces unique steric and electronic properties, making this compound distinct from simpler benzophenones.

Propiedades

IUPAC Name |

[4-(azetidin-1-ylmethyl)phenyl]-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-21-17-6-3-2-5-16(17)18(20)15-9-7-14(8-10-15)13-19-11-4-12-19/h2-3,5-10H,4,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWWSTUFJPOEWLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642786 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898777-34-9 | |

| Record name | {4-[(Azetidin-1-yl)methyl]phenyl}(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Azetidinomethyl-2-methoxybenzophenone typically involves the reaction of 2-methoxybenzophenone with azetidine in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Starting Materials: 2-methoxybenzophenone and azetidine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.

Procedure: The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by standard purification techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of 4’-Azetidinomethyl-2-methoxybenzophenone may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can further enhance the scalability and cost-effectiveness of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 4’-Azetidinomethyl-2-methoxybenzophenone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The azetidine ring can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Formation of 2-methoxybenzoic acid or 2-methoxybenzaldehyde.

Reduction: Formation of 2-methoxybenzyl alcohol.

Substitution: Formation of various azetidine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

4’-Azetidinomethyl-2-methoxybenzophenone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 4’-Azetidinomethyl-2-methoxybenzophenone involves its interaction with specific molecular targets. The azetidine ring and methoxy group contribute to its binding affinity and selectivity towards these targets. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or interference with cellular processes. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Comparisons

- 4’-Methoxyacetophenone (): Structure: Lacks the azetidine ring but shares a methoxy group. Physical Properties: 4’-Benzyloxy-2’-methoxyacetophenone (a related compound) has a melting point of 72–74°C and solubility in chloroform . Reactivity: The absence of an azetidine ring in 4’-methoxyacetophenone simplifies its synthesis (e.g., via Friedel-Crafts acylation), whereas the target compound may require specialized methods involving azetidinone intermediates .

- 4-Methoxy-3-methylbenzophenone (): Structure: Contains a methyl group instead of azetidinomethyl at the 4’ position. Physical Properties: Melting point of 79–80°C, suggesting that bulkier substituents (e.g., azetidine) could further elevate thermal stability due to increased molecular rigidity . Applications: Methyl groups typically enhance lipophilicity, whereas azetidine may improve water solubility or metabolic stability.

- Azetidinone Derivatives (): Structure: Compounds like 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid share the azetidinone core but lack the benzophenone backbone . Biological Activity: Azetidinones are precursors to β-lactam antibiotics, implying that the target compound’s azetidine group could confer antimicrobial properties absent in non-azetidine benzophenones.

Metabolic and Pharmacokinetic Comparisons

- Benzophenone-3 (HMB) (): Metabolism: Undergoes O-dealkylation to form dihydroxy metabolites. Elimination: Benzophenone-3 is excreted primarily via urine, whereas azetidine-containing compounds might exhibit different tissue distribution due to increased polarity or protein-binding affinity.

Research Implications

- Drug Design : The azetidine group could enhance target engagement in enzyme inhibitors or receptor modulators, leveraging its conformational constraints.

- Material Science : Increased polarity may improve solubility in polar solvents, useful for coatings or polymer applications.

- Toxicology : Further studies are needed to assess azetidine-specific toxicity, particularly regarding metabolic byproducts.

Actividad Biológica

4'-Azetidinomethyl-2-methoxybenzophenone (CAS No. 898777-34-9) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

Chemical Structure:

this compound features an azetidine ring attached to a benzophenone moiety with a methoxy group at the 2-position. This unique structure is believed to influence its biological properties.

Synthesis:

The synthesis typically involves the reaction of 2-methoxybenzophenone with azetidine in the presence of a base such as sodium hydroxide or potassium carbonate, often in an organic solvent like ethanol or methanol. The reaction conditions are optimized to yield the desired product efficiently, followed by purification methods such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In various studies, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain fungal pathogens. For instance:

- Against Bacteria: The compound demonstrated inhibitory effects on Staphylococcus aureus and Escherichia coli, with varying degrees of potency depending on the concentration used.

- Against Fungi: It also displayed activity against Candida albicans, suggesting its potential use in antifungal treatments.

Anticancer Activity

Emerging studies have explored the anticancer potential of this compound. Preliminary findings suggest that it may inhibit cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells, which is a critical pathway for cancer therapy.

- Cell Cycle Arrest: It has been observed to interfere with the cell cycle, preventing cancer cells from replicating.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Modulation: The compound may interact with specific enzymes, altering their activity and thereby affecting cellular processes.

- Receptor Binding: It potentially binds to cellular receptors, influencing signal transduction pathways that are crucial for cell survival and proliferation.

Comparative Analysis

To better understand the distinct properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |

|---|---|---|---|

| This compound | High | Moderate | Specific methoxy positioning enhances reactivity |

| 4'-Azetidinomethyl-3-methoxybenzophenone | Moderate | Low | Different methoxy positioning alters activity |

| 4'-Azetidinomethyl-4-methoxybenzophenone | Low | Moderate | Variability in substitution affects efficacy |

Study on Antimicrobial Effects

A recent study evaluated the antimicrobial efficacy of various azetidine derivatives, including this compound. The results indicated that this compound had a Fractional Inhibitory Concentration (FIC) index suggesting synergistic effects when combined with other antimicrobial agents against Listeria monocytogenes and Staphylococcus aureus, highlighting its potential in combination therapies .

Evaluation of Anticancer Properties

In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines. It was found to induce apoptosis in human breast cancer cells (MCF-7) through mitochondrial pathways, suggesting its potential as an anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.